PI3Kδ Cellular Potency: 4-Trifluoromethoxy vs. 3-Trifluoromethyl Analog Comparison
The 4-trifluoromethoxy benzamide derivative (target compound) exhibits sub-nanomolar inhibition of PI3K p110delta in a physiologically relevant human basophil cellular assay (EC50 0.310 nM), demonstrating that the electron-withdrawing para-trifluoromethoxy group supports potent target engagement in a primary immune cell context [1]. In contrast, the closely related 3-trifluoromethyl regioisomer (CAS not disclosed, benzene ring substitution pattern altered) shows a different potency trajectory in analogous PI3K isoform assays, underscoring that simple Ar-CF3 replacement is not functionally equivalent [2]. While direct side-by-side data for both compounds under identical basophil assay conditions are not publicly available, the existing patent SAR framework indicates that the 4-OCF3 placement optimizes the interaction with the PI3Kδ binding pocket in a manner distinct from meta-CF3 substitution.
| Evidence Dimension | PI3K p110delta cellular inhibition potency |
|---|---|
| Target Compound Data | EC50 = 0.310 nM in human basophil anti-FcεR1-stimulated activation assay |
| Comparator Or Baseline | 3-trifluoromethyl analog: PI3K isoform potency reported in patent but quantitative cross-assay comparison limited |
| Quantified Difference | Not directly calculable due to different assay formats; class-level inference suggests non-equivalent SAR |
| Conditions | Human basophil, anti-FcεR1 mAb stimulation, 60 min preincubation (for target compound); comparator conditions vary by patent assay |
Why This Matters
Procurement of the specific 4-trifluoromethoxy compound ensures consistency with published PI3Kδ basophil potency data, whereas alternative regioisomers lack equivalent cellular validation.
- [1] BindingDB. (2016). BDBM198031: US9221795, 27. Affinity Data: EC50 0.310 nM for PI3K p110delta inhibition in human basophils. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=198031 View Source
- [2] J-GLOBAL. (2008). 医薬化合物 (Pharmaceutical Compound). Japanese Patent Publication No. 2008-517894. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200903001815758171 View Source
